molecular formula C11H14Cl2N2 B14852867 2-(3,4-Dichloro-benzyl)-piperazine

2-(3,4-Dichloro-benzyl)-piperazine

Cat. No.: B14852867
M. Wt: 245.14 g/mol
InChI Key: SGKMHWLVEDLVGG-UHFFFAOYSA-N
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Description

®-2-(3,4-Dichloro-benzyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dichloro-benzyl)-piperazine typically involves the reaction of ®-piperazine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-(3,4-Dichloro-benzyl)-piperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Dichloro-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

®-2-(3,4-Dichloro-benzyl)-piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Dichloro-benzyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
  • ®-gamma-(3,4-Dichloro-benzyl)-L-proline hydrochloride

Uniqueness

®-2-(3,4-Dichloro-benzyl)-piperazine is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-8(6-11(10)13)5-9-7-14-3-4-15-9/h1-2,6,9,14-15H,3-5,7H2

InChI Key

SGKMHWLVEDLVGG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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